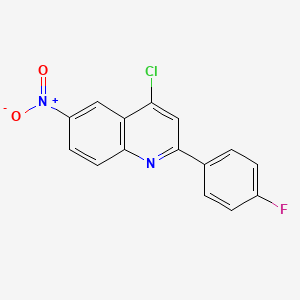

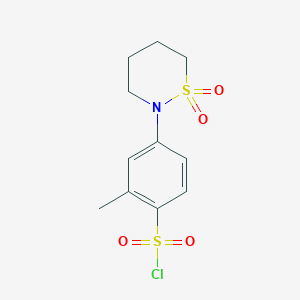

3-methoxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-methoxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide” is a benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They have been used for the treatment of various conditions like cancer, hypercholesterolemia, and also exhibit properties like anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .

Synthesis Analysis

The synthesis of benzamide compounds typically starts from benzoic acid or its derivatives and amine derivatives . The products obtained are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of benzamide compounds, including “3-methoxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide”, can be analyzed using spectroscopic methods such as IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis

Benzamide compounds, including “3-methoxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide”, have been found to exhibit various biological activities such as antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

- Benzamide derivatives have been synthesized and evaluated for their efficacy as antimicrobials in vitro, showing significant antibacterial and antifungal activities. These compounds are characterized by spectral and elemental analysis, highlighting their potential in antimicrobial applications (B. Priya et al., 2006).

Photodynamic Therapy

- New zinc phthalocyanine compounds with high singlet oxygen quantum yield, substituted with benzamide derivative groups, have been synthesized. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, important for Type II mechanisms in photodynamic therapy, particularly for the treatment of cancer (M. Pişkin et al., 2020).

Anti-Inflammatory and Analgesic Agents

- Novel compounds derived from visnaginone and khellinone have been synthesized as anti-inflammatory and analgesic agents. These compounds exhibit significant cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibition, analgesic, and anti-inflammatory activities, highlighting their therapeutic potential (A. Abu‐Hashem et al., 2020).

Liquid Crystals

- A series of new calamitic liquid crystals comprising a benzothiazole core, terminal methoxy group, and a Schiff base linkage have been synthesized. These compounds exhibit enantiotropic nematic phase and smectic C phase, depending on the length of the alkanoyloxy chain, demonstrating their application in the field of liquid crystals (S. Ha et al., 2010).

Supramolecular Gelators

- N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior. These studies elucidate the role of methyl functionality and multiple non-covalent interactions on gelation/non-gelation behavior, using a Crystal engineering approach. Some amides displayed gelation behavior towards ethanol/water and methanol/water mixtures, indicating their potential as supramolecular gelators (P. Yadav & Amar Ballabh, 2020).

Eigenschaften

IUPAC Name |

3-methoxy-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-22-16-4-2-3-14(11-16)17(21)20-12-13-5-7-15(8-6-13)23-18-19-9-10-24-18/h2-11H,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMCADALPNAWIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate](/img/structure/B2712220.png)

![N-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2712223.png)

![N-[Cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide](/img/structure/B2712226.png)

![7-(2-methylphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712229.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2712230.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2712231.png)

![1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2712237.png)